molecular formula C17H16N4O2S2 B2597897 2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(pyridin-2-ylmethyl)acetamide CAS No. 433701-48-5

2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(pyridin-2-ylmethyl)acetamide

Cat. No. B2597897
CAS RN: 433701-48-5
M. Wt: 372.46
InChI Key: RUMLTWQOECFBDD-UHFFFAOYSA-N
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Description

The compound “2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(pyridin-2-ylmethyl)acetamide” is a chemical compound with the molecular weight of 250.28 . It is stored in a dark place, sealed in dry, at 2-8°C . The compound appears as a colorless to yellow to brown solid or liquid .


Synthesis Analysis

The synthesis of similar compounds involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .


Chemical Reactions Analysis

The most common synthetic methods of similar compounds involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .


Physical And Chemical Properties Analysis

The compound is stored in a dark place, sealed in dry, at 2-8°C . It appears as a colorless to yellow to brown solid or liquid .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : The compound has been synthesized using a range of techniques, including intramolecular Thorpe-Ziegler cyclization and Michael reactions. These methods have been instrumental in exploring the chemistry of related thienopyridine and thienopyrimidine derivatives (A. Abdel-rahman et al., 2000); (V. D. Dyachenko et al., 2004).

  • Synthesis of Derivatives : Research has also focused on creating novel derivatives of cyclopentanopyrido[3',2':4,5]thieno[3,2-d]pyrimidine, exploring their chemical properties and potential applications (V. V. Dabaeva et al., 2020).

Biological Activities

  • Antimicrobial Properties : Some derivatives of this compound have been studied for their antimicrobial activity. This includes the synthesis and evaluation of novel 2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4(3H)-ones and their effectiveness against various bacterial and fungal strains (N. G. Haswani & S. Bari, 2011).

  • Antitumor Activity : The compound's derivatives have shown promise in antitumor applications. Studies have synthesized and evaluated the antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, indicating their potential as cancer treatment agents (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).

Chemical Structure Studies

  • Structural Analysis : Research has been conducted to understand the molecular structure of these compounds better. Studies like the synthesis and characterization of novel thieno-fused bicyclic compounds through new enaminone containing thieno[2,3-b]pyridine scaffold have contributed significantly to this understanding (Y. Mabkhot et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H312, and H332 . Precautionary measures include P280 .

properties

IUPAC Name

2-[(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S2/c22-13(19-8-10-4-1-2-7-18-10)9-24-17-20-15(23)14-11-5-3-6-12(11)25-16(14)21-17/h1-2,4,7H,3,5-6,8-9H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMLTWQOECFBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)NC(=N3)SCC(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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